Oxolamine dihydrogen citrate
Overview
Description
Oxolamine dihydrogen citrate is a compound known for its medicinal properties, particularly as a cough suppressant and anti-inflammatory agent. It is primarily used in the treatment of respiratory tract conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis . The compound is not approved for use in the United States but is available in other countries, including New Zealand and Taiwan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolamine dihydrogen citrate involves the reaction of oxolamine with citric acid. The process typically includes the following steps:
Oxolamine Synthesis: Oxolamine is synthesized by reacting N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine with appropriate reagents under controlled conditions.
Formation of this compound: The synthesized oxolamine is then reacted with citric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification . The process ensures high yield and purity of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Oxolamine dihydrogen citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolamine N-oxide, while reduction can produce reduced derivatives of oxolamine .
Scientific Research Applications
Oxolamine dihydrogen citrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Medicine: this compound is extensively researched for its anti-inflammatory and cough suppressant properties.
Mechanism of Action
Oxolamine dihydrogen citrate exerts its effects through multiple mechanisms:
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the release of inflammatory mediators and reducing irritation of nerve receptors in the respiratory tract.
Cough Suppression: It acts on the central nervous system to suppress the cough reflex, providing relief from persistent coughing.
Molecular Targets and Pathways: The exact molecular targets and pathways are still under investigation, but it is believed that this compound interacts with specific receptors and enzymes involved in inflammatory and cough pathways.
Comparison with Similar Compounds
Similar Compounds
Butalamine: Another cough suppressant with similar anti-inflammatory properties.
Pleconaril: An antiviral drug with structural similarities to oxolamine.
Raltegravir: An antiretroviral drug used in the treatment of HIV/AIDS, sharing some structural features with oxolamine.
Uniqueness
Oxolamine dihydrogen citrate is unique due to its dual action as both a cough suppressant and an anti-inflammatory agent. Its ability to reduce irritation in the respiratory tract while also suppressing the cough reflex makes it particularly effective in treating respiratory conditions .
Properties
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZIGQJSMCOHSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
959-14-8 (Parent) | |
Record name | Oxolamine citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-20-8 | |
Record name | Oxolamine citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1949-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxolamine citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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